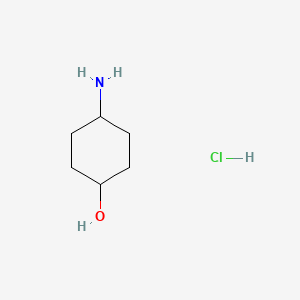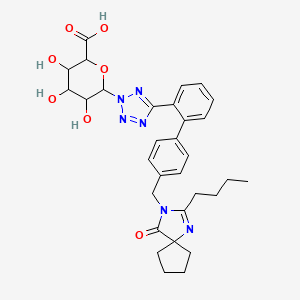
反式-4-氨基环己醇盐酸盐
概述
描述
trans-4-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclohexanol, where an amino group is attached to the fourth carbon in the trans configuration. This compound is often used as an intermediate in organic synthesis and has applications in the pharmaceutical industry, particularly in the synthesis of drugs like Ambroxol hydrochloride .
科学研究应用
Chemistry: trans-4-Aminocyclohexanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is involved in the preparation of N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazines, which are important in the development of polybenzoxazine-silica hybrid nanocomposites .
Biology and Medicine: In the pharmaceutical industry, this compound is a key intermediate in the synthesis of Ambroxol hydrochloride, a drug used to treat respiratory diseases. It also finds applications in the synthesis of other biologically active molecules .
Industry: trans-4-Aminocyclohexanol hydrochloride is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers and resins .
安全和危害
未来方向
生化分析
Biochemical Properties
Trans-4-Aminocyclohexanol hydrochloride plays a significant role in biochemical reactions. It has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement
Cellular Effects
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that it may interact with cellular processes in ways that affect cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in the synthesis of certain compounds via transannular nucleophilic displacement
Metabolic Pathways
It is known to be an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Aminocyclohexanol hydrochloride typically involves the hydrogenation of trans-4-nitrocyclohexanol. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The resulting trans-4-aminocyclohexanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of trans-4-Aminocyclohexanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent conversion to the hydrochloride salt. The reaction conditions are optimized to maximize yield and purity .
化学反应分析
Types of Reactions:
Oxidation: trans-4-Aminocyclohexanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Various substituted amines.
Substitution: N-substituted cyclohexanol derivatives.
作用机制
The mechanism of action of trans-4-Aminocyclohexanol hydrochloride involves its role as an intermediate in various chemical reactions. It acts as a nucleophile in substitution reactions, where the amino group can attack electrophilic centers. In biological systems, its derivatives, such as Ambroxol hydrochloride, exert their effects by modulating the production and clearance of mucus in the respiratory tract .
相似化合物的比较
- cis-4-Aminocyclohexanol hydrochloride
- trans-2-Aminocyclohexanol hydrochloride
- cis-4-Hydroxycyclohexylamine hydrochloride
- trans-4-Hydroxycyclohexylamine hydrochloride
Comparison: trans-4-Aminocyclohexanol hydrochloride is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis isomer. The trans configuration allows for more efficient hydrogen bonding and interaction with other molecules, making it a preferred intermediate in certain synthetic pathways .
属性
IUPAC Name |
4-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTQEVMZBCBOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971668 | |
| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56239-26-0, 50910-54-8 | |
| Record name | 56239-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of trans-4-aminocyclohexanol hydrochloride in medicinal chemistry?
A1: trans-4-Aminocyclohexanol hydrochloride serves as a crucial building block in synthesizing various pharmaceutical compounds. Notably, it acts as a precursor for synthesizing N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a potent metabolite of the anti-cancer drug CCNU (Lomustine). This metabolite exhibits significant activity against murine leukemia L1210, showcasing its potential in cancer therapeutics []. Furthermore, it acts as a starting material for creating N-substituted cyclohex-3-enamines, valuable intermediates in medicinal chemistry [].
Q2: How is trans-4-aminocyclohexanol hydrochloride utilized in materials science?
A2: Researchers leverage trans-4-aminocyclohexanol hydrochloride to synthesize novel benzoxazine monomers, specifically BZ-Cy-OH []. These monomers are further polymerized to create polybenzoxazine (PBZ) nanocomposites, often enhanced by incorporating materials like organo-modified MMT clay (OMMT) or octakis(dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS). These nanocomposites find applications in various fields due to their enhanced thermal and dielectric properties [].
Q3: Can you illustrate a specific synthetic application of trans-4-aminocyclohexanol hydrochloride?
A3: Absolutely. trans-4-Aminocyclohexanol hydrochloride acts as a starting material in synthesizing Ambroxol Hydrochloride Impurity D []. This synthesis involves reacting trans-4-aminocyclohexanol hydrochloride with 2-amino-3,5-dibromobenzaldehyde using sodium borohydride as a reducing agent. This process highlights the compound's versatility in constructing complex molecules relevant to pharmaceutical research [].
Q4: Are there any studies exploring the structure-property relationships of derivatives derived from trans-4-aminocyclohexanol hydrochloride?
A4: While the provided abstracts don't delve into specific structure-property relationships for trans-4-aminocyclohexanol hydrochloride derivatives, research [] indicates that the N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea metabolite demonstrates higher activity and toxicity compared to the parent CCNU drug. This observation suggests that structural modifications stemming from trans-4-aminocyclohexanol hydrochloride can significantly influence the biological activity of resulting compounds. This area warrants further investigation to establish clear structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















